molecular formula C23H35NO2 B3932030 N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide

N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide

Cat. No.: B3932030
M. Wt: 357.5 g/mol
InChI Key: ALYHAIIAZZTOFX-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide is a complex organic compound featuring an adamantane moiety. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide typically involves radical-based functionalization reactions. These reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . The robustness of these reactions allows for high yields (60-75%) with various adamantane derivatives .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve carbocation or radical intermediates due to their unique stability and reactivity compared to simple hydrocarbon derivatives . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., iodine), reducing agents, and various catalysts for substitution reactions . Reaction conditions are typically mild, involving photochemical metal-catalyzed and organocatalysis strategies .

Major Products

The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety provides unique structural properties that enhance its binding affinity and specificity towards these targets . The compound’s effects are mediated through various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide stands out due to its unique structural features and diverse functionalization possibilities.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35NO2/c1-20-14-26-23(13-18(20)3-4-21(20,23)2)19(25)24-6-5-22-10-15-7-16(11-22)9-17(8-15)12-22/h15-18H,3-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYHAIIAZZTOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C1(COC2(C3)C(=O)NCCC45CC6CC(C4)CC(C6)C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
Reactant of Route 2
N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
Reactant of Route 3
N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1-adamantyl)ethyl]-6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxamide

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